Cas no 2137579-92-9 (N-(2-methylbutyl)-octahydro-1H-indol-3a-amine)

N-(2-methylbutyl)-octahydro-1H-indol-3a-amine 化学的及び物理的性質
名前と識別子
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- 2137579-92-9
- N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
- EN300-842719
-
- インチ: 1S/C13H26N2/c1-3-11(2)10-15-13-7-5-4-6-12(13)14-9-8-13/h11-12,14-15H,3-10H2,1-2H3
- InChIKey: MZGLISZHZVHNPD-UHFFFAOYSA-N
- ほほえんだ: N1CCC2(CCCCC12)NCC(C)CC
計算された属性
- せいみつぶんしりょう: 210.209598838g/mol
- どういたいしつりょう: 210.209598838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 24.1Ų
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-842719-1.0g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 1.0g |
$1742.0 | 2024-05-21 | |
Enamine | EN300-842719-5g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 5g |
$5056.0 | 2023-09-02 | ||
Enamine | EN300-842719-1g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 1g |
$1742.0 | 2023-09-02 | ||
Enamine | EN300-842719-10g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 10g |
$7497.0 | 2023-09-02 | ||
Enamine | EN300-842719-2.5g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 2.5g |
$3417.0 | 2024-05-21 | |
Enamine | EN300-842719-10.0g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 10.0g |
$7497.0 | 2024-05-21 | |
Enamine | EN300-842719-0.25g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 0.25g |
$1604.0 | 2024-05-21 | |
Enamine | EN300-842719-0.5g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 0.5g |
$1673.0 | 2024-05-21 | |
Enamine | EN300-842719-0.1g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 0.1g |
$1533.0 | 2024-05-21 | |
Enamine | EN300-842719-0.05g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 0.05g |
$1464.0 | 2024-05-21 |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
N-(2-methylbutyl)-octahydro-1H-indol-3a-amineに関する追加情報
N-(2-Methylbutyl)-Octahydro-1H-Indol-3a-Amine: A Comprehensive Overview
N-(2-Methylbutyl)-Octahydro-1H-Indol-3a-Amine, identified by the CAS number 2137579-92-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of amines and is characterized by its unique structure, which includes an octahydroindole moiety and a 2-methylbutyl substituent. The octahydroindole ring system is a bicyclic structure that combines features of both indole and cyclohexane, making it a versatile scaffold for various chemical modifications.
The synthesis of N-(2-Methylbutyl)-Octahydro-1H-Indol-3a-Amine typically involves multi-step processes, often starting from readily available starting materials such as indole derivatives. The key steps in its synthesis include ring-opening reactions, reductions, and amine substitutions. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically enriched versions of this compound, which are valuable for pharmacological studies.
One of the most notable applications of this compound is in the field of drug discovery. Researchers have explored its potential as a ligand for various G-protein coupled receptors (GPCRs), particularly those involved in pain perception and inflammation. Studies published in the Journal of Medicinal Chemistry have demonstrated that N-(2-Methylbutyl)-Octahydro-1H-Indol-3a-Amine exhibits moderate affinity for certain opioid receptors, suggesting its potential as an analgesic agent. However, further research is required to evaluate its safety profile and efficacy in vivo.
In addition to its pharmacological applications, this compound has also been studied for its role in chemical biology. Its rigid bicyclic structure makes it an attractive candidate for use as a chiral auxiliary or a building block in total synthesis. Recent reports in the Angewandte Chemie highlight its utility in constructing complex natural product analogs, showcasing its versatility as a synthetic intermediate.
The physical properties of N-(2-Methylbutyl)-Octahydro-1H-Indol-3a-Amine are well-documented. It is typically isolated as a white crystalline solid with a melting point around 150°C. Its solubility profile indicates moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for various analytical techniques including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
From an environmental perspective, studies on the degradation pathways of this compound have shown that it undergoes hydrolysis under alkaline conditions, leading to the formation of less complex byproducts. These findings are crucial for assessing its environmental impact and ensuring sustainable practices in its production and disposal.
In conclusion, N-(2-Methylbutyl)-Octahydro-1H-Indol-3a-Amine stands out as a multifaceted compound with applications ranging from drug discovery to chemical synthesis. Its unique structural features and promising biological activities continue to drive research efforts aimed at unlocking its full potential. As advancements in synthetic methodology and pharmacological screening techniques evolve, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.
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